Lymphoscan

Content Navigation

Standard flame retardant Sb2O3 causes whitening in colored plastics; graphite lubricants lose effectiveness at high braking temperatures. Lymphoscan (Antimony Sulfide, CAS 1345-04-6) eliminates these issues: • Retains dark/vibrant color fidelity in PVC, ABS while matching flame retardancy. • Forms stable high-temperature tribo-film, preventing brake fade and stick-slip noise. • Non-toxic photovoltaic absorber (bandgap ~1.7 eV) replaces lead/cadmium chalcogenides. Supplied as grey-black powder, available in research to bulk quantities.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Purity

Package Size

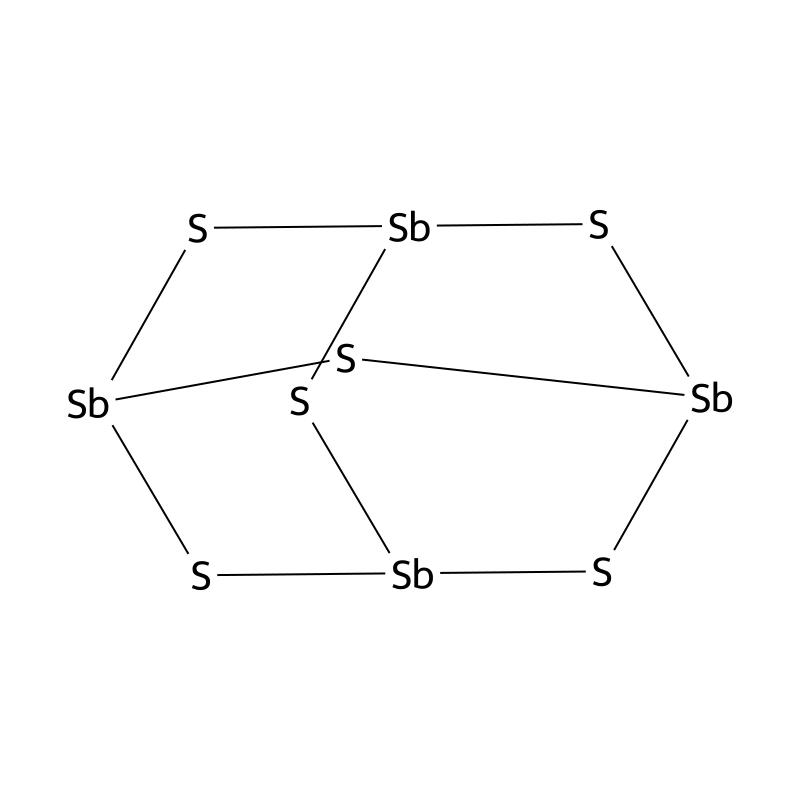

Lymphoscan, the trade synonym for Antimony(III) sulfide (Sb2S3, CAS 1345-04-6), is a high-performance inorganic metalloid compound utilized primarily as a functional additive and semiconductor precursor[1]. Characterized by an orthorhombic crystal structure and a melting point of 550 °C, this material serves as a critical flame retardant synergist, a high-temperature solid lubricant in friction materials, and a light-absorbing layer in emerging photovoltaics [2]. Unlike highly refined organic additives, Lymphoscan provides robust thermal stability and specific tribological properties that are essential for heavy-duty industrial applications, making it a staple in polymer compounding, automotive brake manufacturing, and optoelectronics[3].

Imaging Fit

References

- [1] Haz-Map: Hazardous Agents - Antimony trisulfide (CAS 1345-04-6)

- [2] PubChem Compound Summary for CID 16685273, Antimony sulfide (Sb2S3)

- [3] Lee, W. K., et al. 'Effects of antimony trisulfide (Sb2S3) on sliding friction of automotive brake friction materials.' Metals and Materials International 19.5 (2013): 1101-1107.

Substituting Lymphoscan with generic alternatives like antimony trioxide (Sb2O3) or conventional solid lubricants (e.g., graphite) often compromises application-critical performance [1]. In polymer compounding, Sb2O3 exhibits high tinting strength, which causes unwanted whitening in dark or vibrantly colored plastics, whereas Sb2S3 maintains color fidelity while delivering equivalent flame retardancy [2]. In automotive friction materials, substituting Sb2S3 with graphite fails to provide adequate high-temperature fade resistance, as graphite lacks the ability to form a stable tribo-film under extreme thermal stress [3]. Furthermore, in optoelectronic applications, replacing Sb2S3 with lead or cadmium sulfides introduces severe heavy-metal toxicity and regulatory compliance issues without offering a superior bandgap alignment [4].

Substitution Risk

References

- [1] USGS Mineral Commodity Profiles: Antimony

- [2] Anderson, C. G. 'The metallurgy of antimony.' Geochemistry (2012).

- [3] Lee, W. K., et al. 'Effects of antimony trisulfide (Sb2S3) on sliding friction of automotive brake friction materials.' Metals and Materials International 19.5 (2013): 1101-1107.

- [4] Nair, M. T. S., et al. 'Antimony Sulfide Absorbers in Solar Cells.' (2013).

Color-Preserving Flame Retardancy

When formulated as a halogen synergist in polymer systems, Lymphoscan (Sb2S3) provides equivalent flame retardancy to the industry standard, Antimony Trioxide (Sb2O3), but with significantly lower pigment masking effects [1]. Sb2O3 acts as a white pigment with high tinting strength, requiring higher loadings of costly colorants to achieve dark or vibrant polymer shades [2]. In contrast, Sb2S3 acts as a low-tinting synergist, allowing manufacturers to reduce colorant usage in dark PVC and ABS formulations while maintaining strict UL94 V-0 flammability ratings .

| Evidence Dimension | Tinting strength and colorant demand |

| Target Compound Data | Low tinting interference, preserves dark/vibrant colors |

| Comparator Or Baseline | Antimony Trioxide (Sb2O3) (High white tinting strength) |

| Quantified Difference | Enables substantial reduction in colorant loading for dark polymers |

| Conditions | Halogenated polymer compounding (PVC/ABS) |

Procuring Sb2S3 allows manufacturers to achieve strict flame retardant standards in dark plastics without the prohibitive cost of excessive pigment loading.

High-Temperature Friction Stability

In semi-metallic and non-asbestos organic (NAO) brake pad formulations, Sb2S3 demonstrates superior high-temperature tribological performance compared to standard graphite [1]. Dynamometer testing reveals that while graphite primarily reduces wear loss at lower temperatures, Sb2S3 significantly enhances fade resistance by forming a stable transfer film on the disc surface at elevated temperatures (>300 °C)[2]. Formulations containing Sb2S3 maintain a stable kinetic friction coefficient with a minimal loss (as low as 0.03) during high-temperature fade cycles, whereas graphite-only formulations exhibit higher stick-slip propensity and friction degradation [3].

| Evidence Dimension | High-temperature friction coefficient stability |

| Target Compound Data | Minimal friction loss (~0.03 drop) during fade cycles |

| Comparator Or Baseline | Graphite (Higher friction degradation and stick-slip propensity) |

| Quantified Difference | Superior stabilization of the kinetic friction coefficient at >300 °C |

| Conditions | Krauss type tribometer and dynamometer testing of automotive friction materials |

Sb2S3 is critical for brake pad manufacturers seeking to eliminate high-temperature brake fade and reduce stick-slip noise in heavy-duty applications.

Bandgap Suitability for Photovoltaics

For thin-film solar cell absorbers, Lymphoscan (Sb2S3) offers a highly favorable optical bandgap of 1.5–1.7 eV and an absorption coefficient exceeding 10^4 cm^-1 in the visible region [1]. Compared to traditional metal chalcogenides like Lead Sulfide (PbS) or Cadmium Sulfide (CdS), Sb2S3 provides comparable photoelectric conversion efficiency potential without the severe heavy-metal toxicity [2]. Furthermore, when integrated with appropriate hole transport layers, Sb2S3 cells have achieved certified power conversion efficiencies exceeding 6.5-9.0%, demonstrating its viability as a regulatory-compliant, earth-abundant alternative to Pb/Cd-based absorbers [3].

| Evidence Dimension | Optical bandgap and toxicity profile |

| Target Compound Data | 1.5–1.7 eV bandgap, low toxicity, >10^4 cm^-1 absorption |

| Comparator Or Baseline | Lead Sulfide (PbS) / Cadmium Sulfide (CdS) (High toxicity, regulatory restrictions) |

| Quantified Difference | Equivalent absorption characteristics with zero Pb/Cd regulatory burden |

| Conditions | Thin-film solar cell absorber layer deposition |

Selecting Sb2S3 enables the development of high-efficiency, next-generation photovoltaics that comply with stringent environmental and heavy-metal regulations.

Dark Plastics Compounding

Ideal for use as a flame retardant synergist in PVC, ABS, and other thermoplastics where dark or vibrant color fidelity must be maintained without the whitening effect of Sb2O3 .

Automotive Friction Materials

Crucial for manufacturing semi-metallic and NAO brake pads and clutch facings, where it acts as a high-temperature solid lubricant to prevent brake fade and reduce stick-slip noise [1].

Next-Generation Photovoltaics

Highly suitable as a light-absorbing layer in thin-film solar cells, offering an optimal bandgap and high absorption coefficient as a non-toxic alternative to lead and cadmium chalcogenides [2].

Pyrotechnics and Explosives

Used as a fuel and acoustic modifier in specialized pyrotechnic formulations, military ammunition primers, and friction-sensitive matches due to its predictable thermal decomposition and low melting point .

Application Fit Matrix

References

- [2] Lee, W. K., et al. 'Effects of antimony trisulfide (Sb2S3) on sliding friction of automotive brake friction materials.' Metals and Materials International 19.5 (2013): 1101-1107.

- [3] Chen, C., et al. '9% Certified Efficiency Record for Carbon-Based Sb2(S,Se)3 Solar Cells Enabled by Gradient-Oxidized Treatment of CdS Electron Transport Layer.' Advanced Materials (2024).

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 266 companies. For more detailed information, please visit ECHA C&L website;

Of the 13 notification(s) provided by 263 of 266 companies with hazard statement code(s):;

H302 (96.2%): Harmful if swallowed [Warning Acute toxicity, oral];

H332 (96.2%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H411 (87.07%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Other CAS

Associated Chemicals

Wikipedia

Methods of Manufacturing

Occurs in nature as black crystalline stibnite; As precipitated from solutions of salt of antimony, the trisulfide is an orange-red precipitate, which is filtered, dried, and ground.

General Manufacturing Information

Antimony can be trivalent or pentavalent in compounds. Both exist in antimony(IV) oxide, Sb2O4, and presumably in the deep violet haloantimonates (IV), such as Cs2(SbCl6). The pentavalent compounds, as well as most of the trivalent ones, are hydrolyzed by water to form antimony salts, e.g., SbOCl, and hydrated oxides. The only halides of antimony that have any industrial significance are the chlorides and fluorides. /Antimony compounds/

Storage Conditions

Stability Shelf Life

Explore Compound Types